molecular formula C18H18N2O3S B4297971 Acetamide, 2-(1,1-dioxo-1H-1lambda(6)-naphtho[1,8-cd]isothiazol-2-yl)-N-(1-ethyl-1-methylprop-2-ynyl)-

Acetamide, 2-(1,1-dioxo-1H-1lambda(6)-naphtho[1,8-cd]isothiazol-2-yl)-N-(1-ethyl-1-methylprop-2-ynyl)-

Cat. No.: B4297971
M. Wt: 342.4 g/mol
InChI Key: DDXBVUCDFHMRFN-UHFFFAOYSA-N
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Description

Acetamide, 2-(1,1-dioxo-1H-1lambda(6)-naphtho[1,8-cd]isothiazol-2-yl)-N-(1-ethyl-1-methylprop-2-ynyl)- is a complex organic compound with a unique structure that includes a naphtho-isothiazole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, 2-(1,1-dioxo-1H-1lambda(6)-naphtho[1,8-cd]isothiazol-2-yl)-N-(1-ethyl-1-methylprop-2-ynyl)- typically involves multiple steps, starting from readily available precursors

    Formation of Naphtho-Isothiazole Core: This step involves the cyclization of a suitable naphthalene derivative with a sulfur-containing reagent under oxidative conditions.

    Introduction of Acetamide Group: The acetamide group is introduced through a nucleophilic substitution reaction, where the naphtho-isothiazole core reacts with an appropriate acetamide derivative.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Acetamide, 2-(1,1-dioxo-1H-1lambda(6)-naphtho[1,8-cd]isothiazol-2-yl)-N-(1-ethyl-1-methylprop-2-ynyl)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.

    Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a sulfone derivative, while reduction could produce a simpler hydrocarbon.

Scientific Research Applications

Acetamide, 2-(1,1-dioxo-1H-1lambda(6)-naphtho[1,8-cd]isothiazol-2-yl)-N-(1-ethyl-1-methylprop-2-ynyl)- has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or as a precursor for biologically active compounds.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or dyes.

Mechanism of Action

The mechanism of action of Acetamide, 2-(1,1-dioxo-1H-1lambda(6)-naphtho[1,8-cd]isothiazol-2-yl)-N-(1-ethyl-1-methylprop-2-ynyl)- involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1,1-dioxido-2H-naphtho[1,8-cd]isothiazol-2-yl)acetic acid
  • 2-(1,1-dioxido-2H-naphtho[1,8-cd]isothiazol-2-yl)-1-phenylethanone
  • 2-(1,1-dioxido-2H-naphtho[1,8-cd]isothiazol-2-yl)acetohydrazide

Uniqueness

What sets Acetamide, 2-(1,1-dioxo-1H-1lambda(6)-naphtho[1,8-cd]isothiazol-2-yl)-N-(1-ethyl-1-methylprop-2-ynyl)- apart from similar compounds is its unique combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

2-(2,2-dioxo-2λ6-thia-3-azatricyclo[6.3.1.04,12]dodeca-1(11),4,6,8(12),9-pentaen-3-yl)-N-(3-methylpent-1-yn-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O3S/c1-4-18(3,5-2)19-16(21)12-20-14-10-6-8-13-9-7-11-15(17(13)14)24(20,22)23/h1,6-11H,5,12H2,2-3H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDXBVUCDFHMRFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C#C)NC(=O)CN1C2=CC=CC3=C2C(=CC=C3)S1(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Acetamide, 2-(1,1-dioxo-1H-1lambda(6)-naphtho[1,8-cd]isothiazol-2-yl)-N-(1-ethyl-1-methylprop-2-ynyl)-
Reactant of Route 2
Reactant of Route 2
Acetamide, 2-(1,1-dioxo-1H-1lambda(6)-naphtho[1,8-cd]isothiazol-2-yl)-N-(1-ethyl-1-methylprop-2-ynyl)-
Reactant of Route 3
Reactant of Route 3
Acetamide, 2-(1,1-dioxo-1H-1lambda(6)-naphtho[1,8-cd]isothiazol-2-yl)-N-(1-ethyl-1-methylprop-2-ynyl)-
Reactant of Route 4
Acetamide, 2-(1,1-dioxo-1H-1lambda(6)-naphtho[1,8-cd]isothiazol-2-yl)-N-(1-ethyl-1-methylprop-2-ynyl)-
Reactant of Route 5
Acetamide, 2-(1,1-dioxo-1H-1lambda(6)-naphtho[1,8-cd]isothiazol-2-yl)-N-(1-ethyl-1-methylprop-2-ynyl)-
Reactant of Route 6
Acetamide, 2-(1,1-dioxo-1H-1lambda(6)-naphtho[1,8-cd]isothiazol-2-yl)-N-(1-ethyl-1-methylprop-2-ynyl)-

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